molecular formula C9H17NO2S2 B14300780 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate CAS No. 112831-21-7

2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate

Cat. No.: B14300780
CAS No.: 112831-21-7
M. Wt: 235.4 g/mol
InChI Key: OCBUAQCCIGFANE-UHFFFAOYSA-N
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Description

2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H17NO2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate typically involves the reaction of diethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Diethylcarbamothioyl chloride+Ethyl acetateBase2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate\text{Diethylcarbamothioyl chloride} + \text{Ethyl acetate} \xrightarrow{\text{Base}} \text{this compound} Diethylcarbamothioyl chloride+Ethyl acetateBase​2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylcarbamothioyl alcohol and acetic acid.

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

    Hydrolysis: Diethylcarbamothioyl alcohol and acetic acid.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Corresponding substituted thioesters.

Scientific Research Applications

2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms involving thioesters.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate involves its interaction with biological molecules through its thioester group. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but lacks the thioester group.

    Diethylcarbamothioyl chloride: A precursor in the synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate.

    Thioacetic acid: Another thioester with different reactivity and applications.

Uniqueness

This compound is unique due to its combination of ester and thioester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

112831-21-7

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

2-(diethylcarbamothioylsulfanyl)ethyl acetate

InChI

InChI=1S/C9H17NO2S2/c1-4-10(5-2)9(13)14-7-6-12-8(3)11/h4-7H2,1-3H3

InChI Key

OCBUAQCCIGFANE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCCOC(=O)C

Origin of Product

United States

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